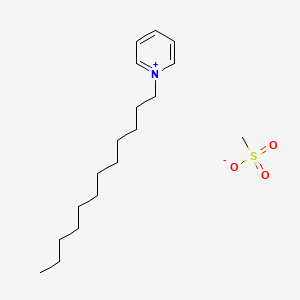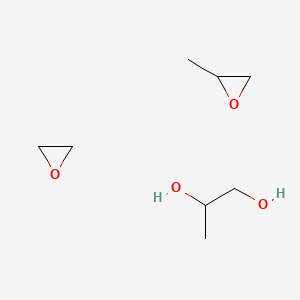
2-Methyloxirane;oxirane;propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyloxirane, oxirane, and propane-1,2-diol are organic compounds that belong to the class of epoxides and glycols. These compounds are characterized by their three-membered cyclic ether structure (epoxide) and two hydroxyl groups (glycol). They are commonly used in various industrial and scientific applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Epoxidation of Alkenes: One common method for preparing 2-methyloxirane involves the epoxidation of alkenes.
Halohydrin Formation: Another method involves the formation of halohydrins from alkenes, followed by intramolecular cyclization.
Industrial Production Methods
Chlorohydrin Process: In the industrial production of propylene oxide (a similar compound), the chlorohydrin process is widely used.
Oxidation Process: Another industrial method involves the direct oxidation of propylene using oxygen or air in the presence of a catalyst, such as silver or molybdenum oxide.
Análisis De Reacciones Químicas
Types of Reactions
Ring-Opening Reactions: Epoxides like 2-methyloxirane undergo ring-opening reactions with nucleophiles, such as water, alcohols, and amines.
Substitution Reactions: Epoxides can also undergo substitution reactions with halides, leading to the formation of halohydrins.
Common Reagents and Conditions
Acidic Conditions: Under acidic conditions, epoxides are protonated, making them more susceptible to nucleophilic attack.
Basic Conditions: Under basic conditions, nucleophiles such as hydroxide ions attack the less substituted carbon of the epoxide, leading to ring-opening.
Major Products
Aplicaciones Científicas De Investigación
2-Methyloxirane, oxirane, and propane-1,2-diol have a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of epoxides involves the nucleophilic attack on the electrophilic carbon atoms of the epoxide ring. This attack leads to the ring-opening and formation of new bonds. The specific molecular targets and pathways depend on the nucleophile and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Ethylene Oxide: A simpler epoxide with a two-carbon ring structure.
Propylene Oxide: Similar to 2-methyloxirane but with different substituents.
Butylene Oxide: A four-carbon epoxide with similar reactivity.
Uniqueness
2-Methyloxirane is unique due to its specific substituents, which influence its reactivity and applications. Its three-membered ring structure imparts significant ring strain, making it highly reactive compared to larger cyclic ethers .
Propiedades
Número CAS |
65395-10-0 |
|---|---|
Fórmula molecular |
C8H18O4 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
2-methyloxirane;oxirane;propane-1,2-diol |
InChI |
InChI=1S/C3H8O2.C3H6O.C2H4O/c1-3(5)2-4;1-3-2-4-3;1-2-3-1/h3-5H,2H2,1H3;3H,2H2,1H3;1-2H2 |
Clave InChI |
LKKXDHVWTFAHLI-UHFFFAOYSA-N |
SMILES canónico |
CC1CO1.CC(CO)O.C1CO1 |
Números CAS relacionados |
65395-10-0 53637-25-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


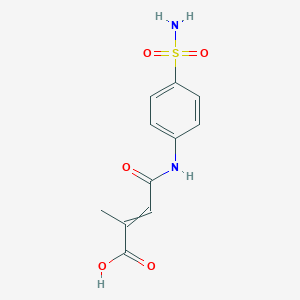
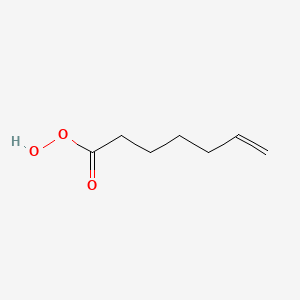

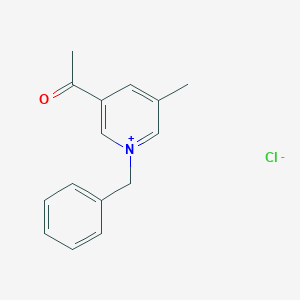
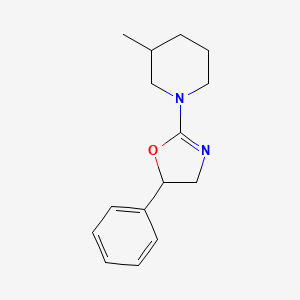
![2-[1-Hydroperoxy-2-(octanoyloxy)ethoxy]ethyl octanoate](/img/structure/B14488319.png)
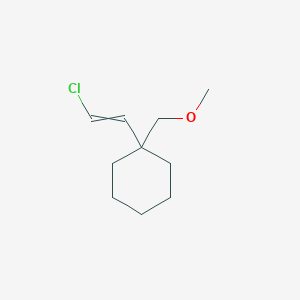



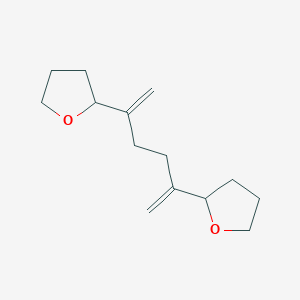

![9-Ethyl-3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14488376.png)
